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Introduction

Sodium (R)-thiazolidine-4-carboxylate, and its parent acid, (R)-thiazolidine-4-carboxylic acid
(also known as L-thioproline), are heterocyclic compounds that serve as a crucial scaffold in
medicinal chemistry. Derived from the condensation of L-cysteine and formaldehyde, this
molecule is recognized for its intrinsic biological activities and as a foundational structure for
the development of a wide array of therapeutic agents.[1] Its significance lies in its role as a
cysteine prodrug, an antioxidant, and a versatile building block for synthesizing derivatives with
enhanced pharmacological profiles. This guide provides an in-depth overview of its chemical
properties, synthesis, experimental protocols, and its influence on key biological signaling
pathways.

Chemical and Physical Properties

The core structure of (R)-thiazolidine-4-carboxylic acid provides a rigid framework that is
amenable to chemical modification. The sodium salt enhances its solubility in agueous media,
which can be advantageous for various experimental and formulation purposes.
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Property Data CAS Number
) Sodium (R)-thiazolidine-4-
Chemical Name 100208-30-8
carboxylate
Molecular Formula CsHsNNaO2S [2]
Molecular Weight 155.15 g/mol [2]
) (R)-Thiazolidine-4-carboxylic
Parent Acid _ 34592-47-7
acid
Parent Acid M.W. 133.17 g/mol
Parent Acid M.P. 190-200 °C (decomposes)
Appearance White to light yellow powder

Synthesis and Experimental Protocols

The synthesis of (R)-thiazolidine-4-carboxylic acid is a well-established procedure involving the
nucleophilic cyclization of L-cysteine with an aldehyde, in this case, formaldehyde.

Experimental Protocol: Synthesis of (R)-Thiazolidine-4-
carboxylic Acid

This protocol describes the synthesis of the parent acid from L-cysteine and formaldehyde.[3]

Materials:

L-cysteine

Formaldehyde solution (37-40% aq.)

Pyridine (99%)

Water

Ethanol
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Diethyl ether

Stirring apparatus

Filtration apparatus (sintered funnel)

Ice bath

Procedure:

Add 25.0 g (0.14 mol) of L-cysteine hydrochloride and 20 mL of water to a 150 mL single-
necked flask.

Stir the mixture at room temperature for 5 minutes until the solution becomes clear.

Add 16.1 mL (0.192 mol) of a 37-40% formaldehyde solution to the flask.

Continue to stir the reaction mixture for 8 hours at room temperature.[4]

After 8 hours, add 13 mL (0.16 mol) of 99% pyridine solution to the reaction mixture and
continue stirring, which will result in the precipitation of a white solid.[4]

Cool the mixture in an ice bath and then filter the precipitate.

Wash the collected solid with cold ethanol and then with diethyl ether.

Recrystallize the crude product from a 1:1 (v/v) solution of water and ethanol.[4]

Dry the purified white, needle-like crystals under a vacuum to yield (R)-thiazolidine-4-
carboxylic acid.

Experimental Protocol: DPPH Free Radical Scavenging
Assay

This assay is commonly used to evaluate the antioxidant activity of thiazolidine derivatives.[5]

[6]

Materials:
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e 2,2-diphenyl-1-picrylhydrazyl (DPPH)

¢ Methanol (spectrophotometric grade)

e Test compounds (thiazolidine derivatives)
» Positive control (e.g., Ascorbic acid)

e UV-Vis Spectrophotometer

o 96-well plate or cuvettes

Procedure:

o Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the
solution in an amber bottle to protect it from light.

o Preparation of Test Samples: Prepare stock solutions of the test compounds and ascorbic
acid in methanol. From the stock solutions, prepare a series of dilutions to determine the
EC50 value.

e Assay Procedure:

[¢]

In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.

[e]

Add an equal volume of the 0.1 mM DPPH solution to each well/cuvette.

o

Include a blank control containing only methanol and the DPPH solution.

[¢]

Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30
minutes.

o Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis
spectrophotometer.

o Calculation: Calculate the percentage of DPPH radical scavenging activity using the
following formula:
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o % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

o Where Abs_control is the absorbance of the DPPH solution without the test sample, and
Abs_sample is the absorbance of the DPPH solution with the test sample.

o EC50 Determination: Plot the percentage of inhibition against the concentration of the test
samples to determine the EC50 value (the concentration required to scavenge 50% of the
DPPH radicals).

Quantitative Data on Biological Activity

While Sodium (R)-thiazolidine-4-carboxylate serves as a critical parent compound, much of
the published research on biological activity focuses on its derivatives, where substitutions at
the 2-position of the thiazolidine ring significantly enhance potency. Below are tables
summarizing the antioxidant and anticancer activities of various 2-substituted (R)-thiazolidine-
4-carboxylic acid derivatives.

Table 1: Antioxidant Activity of 2-Aryl-Thiazolidine-4-
Carboxylic Acid Derivatives (DPPH Assay)

Compound (Substituent at

c-2) EC50 (pg/mL) Reference
2-(Phenyl) > 100 [5]
2-(4-Chlorophenyl) > 100 [5]
2-(4-Fluorophenyl) > 100 [5]
2-(4-Nitrophenyl) > 100 [5]
2-(3,4,5-Trimethoxyphenyl) 85.4+1.2 [5]
Ascorbic Acid (Standard) 45.2+0.8 [5]

Data from Begum et al., 2020. It is noted that the unsubstituted thiazolidine-4-carboxylic acid
showed lower activity than the substituted derivatives.
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Table 2: Anticancer Activity of Thiazolidin-4-one

L : : el L]

Compound

Cell Line IC50 (pM) Reference
ID/Structure

5-(4-

dimethylamino)benzyl

_( Y )_ _ Y H460 0.50 [7]
idene)-2-(phenylimino)

TZD

5-(4-

(dimethylamino)benzyl

) o H460taxR 0.21 [7]
idene)-2-(phenylimino)

TZD

2-Arylthiazolidine-4-
carboxylic acid amide PPC-1 0.55 [7]
derivative (61)

Indole-bearing hybrid

MCF-7 6.06 [8]
(56)
Indole-bearing hybrid

OVCAR-3 5.12 [8]
(56)
Pyrazole-Purine-4-
Thiazolidinone hybrid A549 18.85 [8]
(36)
Pyrazole-Purine-4-
Thiazolidinone hybrid MCEF-7 23.43 [8]

(36)

Signaling Pathways and Mechanism of Action

Thiazolidine derivatives exert their biological effects through various mechanisms, most notably
via the modulation of cellular oxidative stress and inflammatory pathways. A key derivative, L-2-
oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, has been shown to inhibit
signaling cascades involving NF-kB and the NLRP3 inflammasome.
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Inhibition of NF-kB Pathway

Reactive Oxygen Species (ROS) are known activators of the NF-kB signaling pathway, which is
a central regulator of inflammation.[9] Thiazolidine derivatives with antioxidant properties can
reduce intracellular ROS levels. This reduction in oxidative stress prevents the activation of IkB
kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the
NF-kB inhibitor, IkBa. By stabilizing IkBa, the NF-kB (p65/p50) dimer is sequestered in the
cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory
genes.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in
geriatric medicine - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. pharmaffiliates.com [pharmaffiliates.com]
e 3. L(-)-Thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

e 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google
Patents [patents.google.com]

* 5. pjps.pk [pjps.pk]

e 6. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

e 8. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 9. L-2-Oxothiazolidine-4-Carboxylic Acid or a-Lipoic Acid Attenuates Airway Remodeling:
Involvement of Nuclear Factor-kB (NF-kB), Nuclear Factor Erythroid 2p45-Related Factor-2
(Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nim.nih.gov]

e 10. L-2-Oxothiazolidine-4-carboxylic acid or a-lipoic acid attenuates airway remodeling:
involvement of nuclear factor-kB (NF-kB), nuclear factor erythroid 2p45-related factor-2
(Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [A Comprehensive Technical Guide to Sodium (R)-
thiazolidine-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026042#cas-number-for-sodium-r-thiazolidine-4-
carboxylate]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b026042?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6764606/
https://pubmed.ncbi.nlm.nih.gov/6764606/
https://www.pharmaffiliates.com/en/100208-30-8-sodium-r-thiazolidine-4-carboxylate-pa270014567.html
https://www.chemicalbook.com/synthesis/l-thiazolidine-4-carboxylic-acid.htm
https://patents.google.com/patent/CN102372680A/en
https://patents.google.com/patent/CN102372680A/en
https://www.pjps.pk/uploads/pdfs/33/2/Paper-10.pdf
https://pubmed.ncbi.nlm.nih.gov/32276900/
https://pubmed.ncbi.nlm.nih.gov/32276900/
https://fsrt.journals.ekb.eg/article_402446_1fa409e2b7c7bbd19d10dbd96fa5a52b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3430212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3430212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3430212/
https://pubmed.ncbi.nlm.nih.gov/22942681/
https://pubmed.ncbi.nlm.nih.gov/22942681/
https://pubmed.ncbi.nlm.nih.gov/22942681/
https://www.benchchem.com/product/b026042#cas-number-for-sodium-r-thiazolidine-4-carboxylate
https://www.benchchem.com/product/b026042#cas-number-for-sodium-r-thiazolidine-4-carboxylate
https://www.benchchem.com/product/b026042#cas-number-for-sodium-r-thiazolidine-4-carboxylate
https://www.benchchem.com/product/b026042#cas-number-for-sodium-r-thiazolidine-4-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026042?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

